N-(2,4-dimethylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide
Description
This compound features a 2,4-dimethylphenyl group linked via an acetamide moiety to a pyrazine ring substituted with a 4-phenylpiperazine group through a sulfanyl bridge.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5OS/c1-18-8-9-21(19(2)16-18)27-22(30)17-31-24-23(25-10-11-26-24)29-14-12-28(13-15-29)20-6-4-3-5-7-20/h3-11,16H,12-15,17H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOCBXKSJYAOAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of the compound is , and it features a complex structure that includes a dimethylphenyl group, a phenylpiperazine moiety, and a pyrazinyl sulfanyl group. The structural components are crucial for its biological activity.
Anticonvulsant Activity
Research indicates that derivatives of N-(2,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide have been synthesized and tested for anticonvulsant properties. A study highlighted the synthesis of various analogs and their evaluation in animal models using maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The results showed significant anticonvulsant activity in several derivatives, particularly those with specific substitutions on the piperazine ring .
Table 1: Anticonvulsant Activity of Selected Derivatives
| Compound ID | Structure | MES Activity (mg/kg) | PTZ Activity (mg/kg) |
|---|---|---|---|
| 12 | 12 Structure | 100 (0.5 h) | - |
| 13 | 13 Structure | 100 (0.5 h), 300 (4 h) | - |
| 20 | 20 Structure | 300 (0.5 h), 100 (4 h) | - |
Note: Structures are illustrative and not drawn to scale.
The SAR studies indicated that the presence of a pyrrolidine core is essential for maintaining anticonvulsant activity, while modifications to the phenylpiperazine group can enhance or diminish efficacy.
Neuropharmacological Effects
In addition to anticonvulsant properties, compounds similar to this compound have been evaluated for their effects on neurotransmitter systems. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, suggesting potential applications in treating mood disorders and schizophrenia .
Case Studies
A notable case study involved the evaluation of this compound in a rodent model of epilepsy. The compound was administered at varying doses, demonstrating dose-dependent anticonvulsant effects. Behavioral assessments indicated reduced seizure frequency and severity compared to control groups .
Comparison with Similar Compounds
Key Structural Features :
- Sulfanyl-acetamide linker : Provides flexibility and hydrogen-bonding capacity.
- Pyrazine core : A nitrogen-rich heterocycle that may participate in π-π interactions.
- 4-Phenylpiperazine: A known pharmacophore for modulating neurotransmitter receptors (e.g., dopamine, serotonin) .
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares the target compound with structurally related analogs from the evidence:
Observations :
- Heterocyclic Core : The target’s pyrazine core differs from oxadiazole (7e, 8o) or benzothiazole (BZ-IV), which may alter electronic properties and binding affinity.
- Piperazine Substituents : The 4-phenylpiperazine group in the target contrasts with 4-methylpiperazine in BZ-IV, likely increasing lipophilicity and receptor selectivity .
- Molecular Weight : The target’s higher molecular weight (~450 vs. 305–428 g/mol) may impact bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
